Cas no 2034366-31-7 (3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide)
![3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034366-31-7x500.png)
3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isonicotinamide
- 3-fluoro-N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyridine-4-carboxamide
- 3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide
-
- インチ: 1S/C13H10FN5OS/c14-12-6-15-3-1-11(12)13(20)16-5-9-7-19(18-17-9)10-2-4-21-8-10/h1-4,6-8H,5H2,(H,16,20)
- InChIKey: ZQNKJADZQDUSRM-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)N1C=C(CNC(C2C=CN=CC=2F)=O)N=N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 375
- XLogP3: 0.9
- トポロジー分子極性表面積: 101
3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6562-0354-75mg |
3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide |
2034366-31-7 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6562-0354-10μmol |
3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide |
2034366-31-7 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-0354-4mg |
3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide |
2034366-31-7 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6562-0354-5mg |
3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide |
2034366-31-7 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-0354-1mg |
3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide |
2034366-31-7 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6562-0354-3mg |
3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide |
2034366-31-7 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6562-0354-40mg |
3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide |
2034366-31-7 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6562-0354-20mg |
3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide |
2034366-31-7 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6562-0354-20μmol |
3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide |
2034366-31-7 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6562-0354-25mg |
3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide |
2034366-31-7 | 25mg |
$109.0 | 2023-09-08 |
3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide 関連文献
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamideに関する追加情報
Comprehensive Overview of 3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide (CAS No. 2034366-31-7)
The compound 3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide (CAS No. 2034366-31-7) is a highly specialized chemical entity that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This molecule combines a pyridine-4-carboxamide core with a thiophene-triazole moiety, making it a subject of interest for drug discovery and material science.
One of the most frequently searched questions about this compound is its synthetic route and biological activity. Researchers are particularly intrigued by the presence of the fluoro substituent, which is known to enhance metabolic stability and bioavailability in drug candidates. The 1,2,3-triazole ring, a popular pharmacophore, further adds to its appeal as it is often associated with antimicrobial and anti-inflammatory properties.
In the context of current trends, the demand for heterocyclic compounds with multifunctional scaffolds is on the rise. This compound fits perfectly into this niche, as it combines a thiophene ring (a common motif in conductive polymers) with a triazole linker (widely used in click chemistry). Such combinations are increasingly explored for their potential in targeted drug delivery and bioimaging applications.
Another hot topic in the scientific community is the role of fluorinated compounds in improving drug efficacy. The 3-fluoro group in this molecule could potentially influence its binding affinity to biological targets, a feature often queried in academic and industrial research forums. Computational studies and molecular docking simulations are frequently employed to predict its interactions with enzymes or receptors.
From a synthetic chemistry perspective, the click chemistry approach used to assemble the 1,2,3-triazole ring is a recurring theme in modern literature. This method is prized for its high yield, mild reaction conditions, and compatibility with diverse functional groups. The incorporation of a thiophen-3-yl group further diversifies the compound's reactivity profile, making it a versatile intermediate for further derivatization.
The compound's physicochemical properties are another area of active investigation. Researchers often search for data on its solubility, melting point, and stability under various conditions. Such information is critical for formulation development and process optimization in pharmaceutical manufacturing.
In material science applications, the π-conjugated system formed by the thiophene and pyridine rings has sparked interest in organic electronics. This structural feature could potentially contribute to charge transport properties, a subject of numerous studies in organic semiconductor research.
As the scientific community continues to explore structure-activity relationships in drug design, compounds like 3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide serve as valuable case studies. Their complex architectures challenge synthetic chemists while offering rich opportunities for discovering novel biological activities.
Recent patent literature reveals growing interest in similar triazole-containing compounds for various therapeutic areas, particularly in kinase inhibition and antimicrobial applications. This trend suggests that our subject compound may find utility in these developing research fronts.
For researchers working on medicinal chemistry projects, understanding the metabolic fate of such compounds is crucial. The presence of both electron-rich (thiophene) and electron-deficient (pyridine) regions in the same molecule creates interesting possibilities for metabolic transformations.
In conclusion, 3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide represents a fascinating example of modern heterocyclic chemistry with potential applications spanning pharmaceuticals, materials science, and chemical biology. Its structural complexity and functional group diversity make it a compelling subject for ongoing and future research initiatives across multiple disciplines.
2034366-31-7 (3-fluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-4-carboxamide) Related Products
- 946213-60-1(2-(3-methylphenyl)-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide)
- 32932-58-4(methyl (2E)-3-5-(4-chlorophenyl)furan-2-yl-2-cyanoprop-2-enoate)
- 1261906-11-9(2-(4-Methylthiophenyl)-isonicotinic acid)
- 2229634-12-0(1-(2-bromo-6-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 2172496-48-7(1-(2,2-dimethylpropyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde)
- 1698394-17-0(4-amino-1-3-(dimethylamino)propyl-1H-pyrazole-3-carboxylic acid)
- 1824708-16-8(1-(2-Chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid)
- 90725-67-0(1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one)
- 880643-85-6([2-(2-naphthyl)-2-propanyl]oxidanyl)
- 82193-30-4(ethyl 3-amino-8-methylimidazo1,2-apyridine-2-carboxylate)




